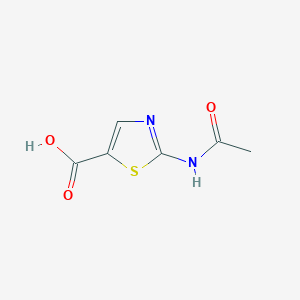
2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-(Cyclopropylamino)-1,3-thiazole-4-carboxylic acid, also known as CPTA, is a thiazole-based carboxylic acid. It is a cyclic amine compound with a wide range of applications in organic and medicinal chemistry. CPTA has been used as a building block for the synthesis of other compounds and as a reagent in organic synthesis. It has also been used in the synthesis of several drugs and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Reactivity
The chemical reactivity and synthesis processes involving 2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid and its derivatives are vital in organic chemistry, especially in the formation of compounds with potential biological activities. A study describes the efficient synthesis of thiazoline-4-carboxylates, which are cysteine derivatives incorporating cyclopropyl groups. These compounds can be hydrolyzed into amino acid derivatives, indicating their significance in synthesizing biologically active molecules (Nötzel et al., 2001). Another research highlights the reaction of acylaminocyanoesters leading to substituted aminothiazoles, underlining the cyclopropylamine's role in the synthesis of thiazole derivatives with potential chemical and pharmacological properties (Golankiewicz et al., 1985).
Biological Activities
The incorporation of the cyclopropylamine moiety into thiazole derivatives enhances their potential for biological activity. A study on 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one demonstrates its application in modern organic and medicinal chemistry, highlighting the significance of the 4-thiazolidinone core and cyclopropyl moiety in designing biologically active molecules. This compound exhibited antimicrobial activity against various bacterial strains and yeasts, indicating its potential in developing new antimicrobial agents (Sydorenko et al., 2022).
Propriétés
IUPAC Name |
2-(cyclopropylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)5-3-12-7(9-5)8-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCFYQZUJUDUKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





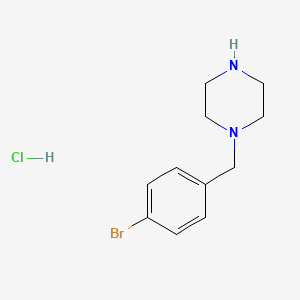
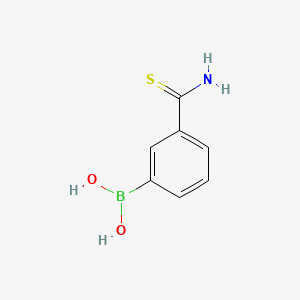

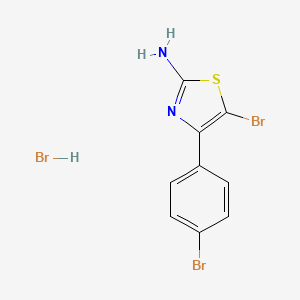
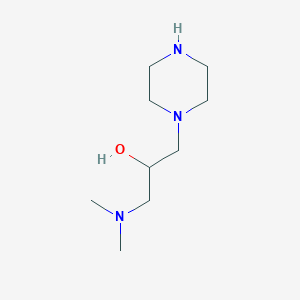
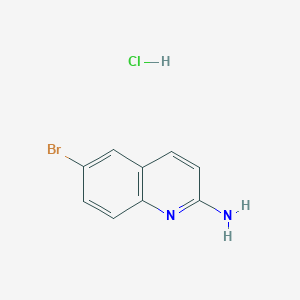
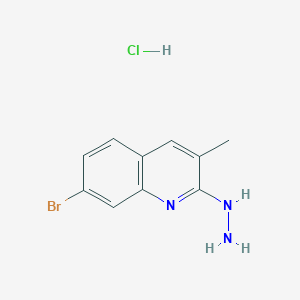

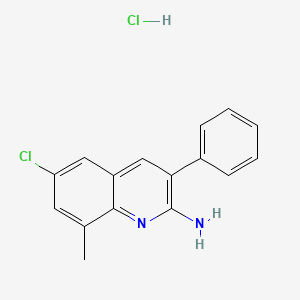
![2-amino-8,10-dimethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1519715.png)
